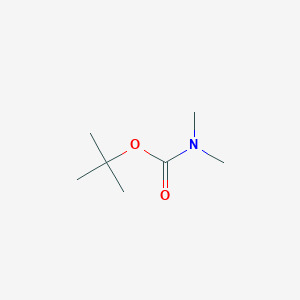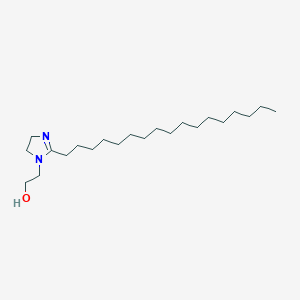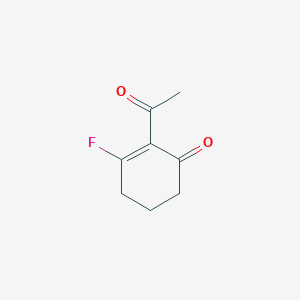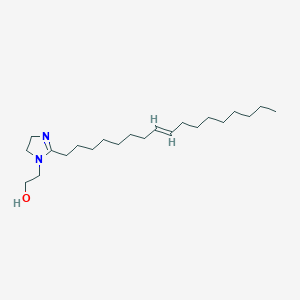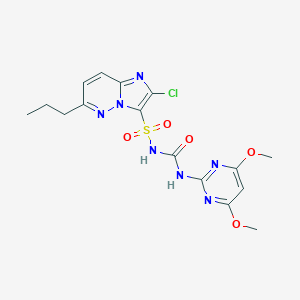
Propyrisulfuron
Vue d'ensemble
Description
Propyrisulfuron is a novel pyrimidinylsulfonylurea herbicide developed by Sumitomo Chemical Co., Ltd. It is primarily used in rice fields to control annual and perennial weeds, including Echinochloa species, sedges, and broadleaf weeds . This compound is known for its high efficacy in controlling weed biotypes that have developed resistance to other commercialized sulfonylurea herbicides .
Mécanisme D'action
Target of Action
Propyrisulfuron is a novel pyrimidinylsulfonylurea herbicide . Its primary target is the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) . ALS is a key enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine in plants .
Mode of Action
This compound inhibits the activity of ALS, thereby preventing the synthesis of these essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant . It’s worth noting that this compound can control weed biotypes that have developed resistance to other commercialized sulfonylurea herbicides .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these amino acids in the plant . This deficiency then disrupts protein synthesis and plant growth, ultimately leading to the death of the plant .
Result of Action
The inhibition of ALS by this compound leads to a deficiency of essential amino acids, disrupting protein synthesis and plant growth . This results in the death of the plant . This compound has been shown to be effective in controlling annual weeds in rice fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hydrolysis of this compound is an acid-catalyzed pyrolysis, suggesting that pH levels can influence its stability . Additionally, the presence of certain environmental factors, such as microplastics and disposable face masks, can accelerate the hydrolysis of this compound
Analyse Biochimique
Cellular Effects
Propyrisulfuron has been observed to have temporary negative effects on rice height, but rice recovers quickly . It does not affect rice tiller number or dry matter accumulation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to reduce total weed density by 29.4% to 99.1% and dry biomass by 32.2% to 98.7%
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyrisulfuron involves several steps, starting with the preparation of key intermediates. The process typically includes the following steps :
Preparation of Intermediate A: This involves the reaction of a pyrimidine derivative with a sulfonyl chloride in the presence of a base to form a sulfonylurea intermediate.
Formation of this compound: The sulfonylurea intermediate is then reacted with a suitable amine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Propyrisulfuron undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form its corresponding sulfonamide and pyrimidine derivatives.
Oxidation: this compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Hydrolysis: Sulfonamide and pyrimidine derivatives.
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Amine derivatives.
Applications De Recherche Scientifique
Propyrisulfuron has several scientific research applications, including:
Agricultural Research: It is extensively studied for its herbicidal properties and its ability to control resistant weed biotypes.
Environmental Studies: Research is conducted to understand its environmental impact, degradation pathways, and persistence in soil and water.
Biological Studies: Studies focus on its effects on non-target organisms, including mammals, birds, and aquatic life.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimisulfan: Another sulfonylurea herbicide with similar herbicidal activity.
Mesotrione: A herbicide with a different mode of action but similar application in controlling resistant weeds.
Uniqueness of Propyrisulfuron
This compound is unique due to its high efficacy against resistant weed biotypes and its safety profile for non-target organisms . It also has a broader spectrum of activity compared to some other sulfonylurea herbicides .
Propriétés
IUPAC Name |
1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN7O5S/c1-4-5-9-6-7-10-18-13(17)14(24(10)22-9)30(26,27)23-16(25)21-15-19-11(28-2)8-12(20-15)29-3/h6-8H,4-5H2,1-3H3,(H2,19,20,21,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCINWWWERDNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=NC(=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC)Cl)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058130 | |
| Record name | Propyrisulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570415-88-2 | |
| Record name | Propyrisulfuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570415882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyrisulfuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYRISULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCZ4FUO115 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

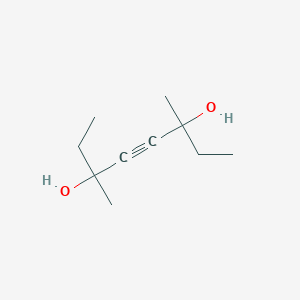
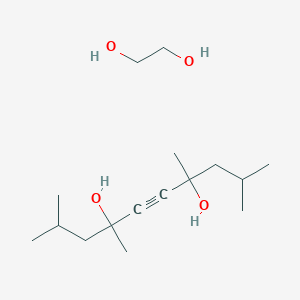
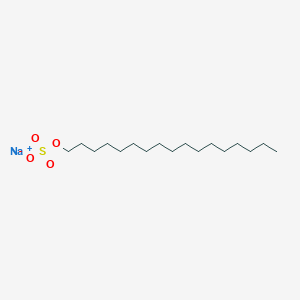
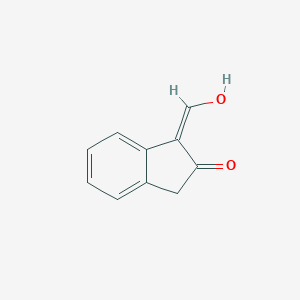
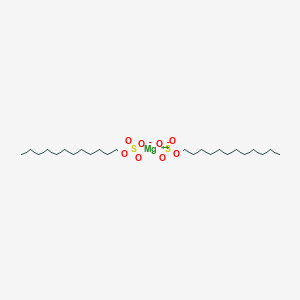
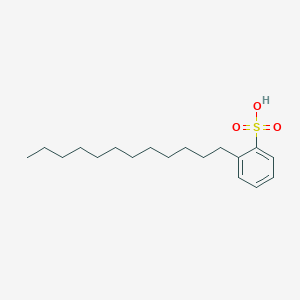
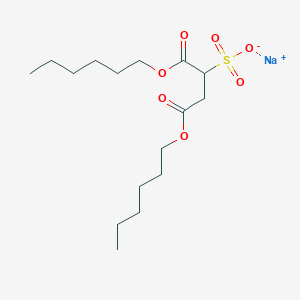
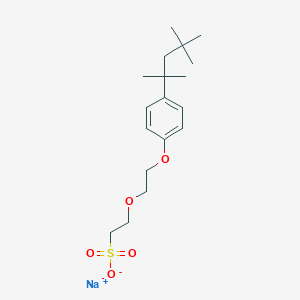
![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)
